molecular formula C7H15NO2 B15321543 2-Amino-1-(tetrahydro-2h-pyran-3-yl)ethan-1-ol

2-Amino-1-(tetrahydro-2h-pyran-3-yl)ethan-1-ol

Cat. No.: B15321543
M. Wt: 145.20 g/mol
InChI Key: NHOBQOURWVNRFP-UHFFFAOYSA-N
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Description

2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H15NO2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-3-carboxaldehyde with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amino alcohol derivatives.

Scientific Research Applications

2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol
  • 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-ol

Uniqueness

2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol is unique due to the specific position of the amino and hydroxyl groups on the tetrahydropyran ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-amino-1-(oxan-3-yl)ethanol

InChI

InChI=1S/C7H15NO2/c8-4-7(9)6-2-1-3-10-5-6/h6-7,9H,1-5,8H2

InChI Key

NHOBQOURWVNRFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(CN)O

Origin of Product

United States

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